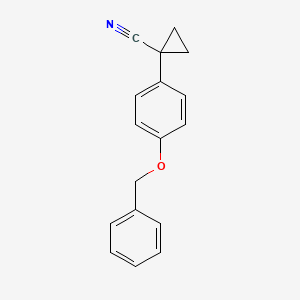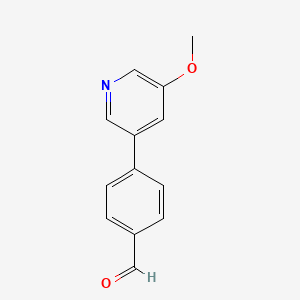
N,N-Bis(t-Boc) 3,4-difluoroaniline
Descripción general
Descripción
“N,N-Bis(t-Boc) 3,4-difluoroaniline” is a chemical compound with the CAS Number: 1255574-65-2. Its molecular weight is 329.34 and its IUPAC name is di (tert-butyl) 3,4-difluorophenylimidodicarbonate .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C16H21F2NO4 . The InChI code for this compound is 1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3 .Physical And Chemical Properties Analysis
“this compound” is typically stored at refrigerated temperatures . It has a molecular weight of 329.34 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.Aplicaciones Científicas De Investigación
Phosphorylation of Hydroxy Amino Acids
N,N-diisopropyl-bis(4-chlorobenzyl) phosphoramidite, a phosphitylating agent, effectively phosphorylates Boc-Ser-OMe, Boc-Thr-OMe, and Boc-Tyr-OMe with high yields. The Boc-group in these reactions can be removed without affecting other functional groups, demonstrating its utility in the synthesis of protected phosphopeptides (Bont, Boom, & Liskamp, 1990).
Organocatalysis in Ionic Liquids
1-Alkyl-3-methylimidazolium cation-based ionic liquids, which act as efficient catalysts for N-tert-butyloxycarbonylation of amines, demonstrate the "electrophilic activation" role of ionic liquids in enhancing chemoselectivity. This includes the efficient usage of di-tert-butyl dicarbonate (Boc2O) (Sarkar, Roy, Parikh, & Chakraborti, 2011).
Guanidine Formation in Amino Compounds
The use of N,N'-di-(tert-butoxycarbonyl)thiourea provides an efficient method for bis-Boc protected guanidine formation in amino compounds, particularly those that are highly deactivated either sterically or electronically (Kim & Qian, 1993).
Synthesis of Protected Guanidines
New guanidinylation reagents like N,N'-bis(ortho-chloro-Cbz)-S-methylisothiourea and N,N'-bis(Boc)-S-methylisothiourea have been developed for the synthesis of protected guanidines. These reagents are superior to known reagents and stable under specific conditions, such as trifluoroacetic acid treatment (Gers, Kunce, Markowski, & Izdebski, 2003).
Development of Water-Soluble Metal Complexes
The synthesis of a tertiary butoxycarbonyl protected N'-Boc-ethylenediamine-N,N-bis(diphenylphosphino) ligand and its corresponding metal complex illustrates the modification of water solubility and biological effects in bis(diphenylphosphino)alkylamine ligands (Kama, Frei, Brink, Braband, Alberto, & Roodt, 2021).
Synthesis of α-Functionalized Guanidiniums
N,N'-bis(Boc)-α-guanidino acids were synthesized from α-amino acid methyl esters to introduce chirality and functional groups adjacent to guanidiniums, showcasing a practical methodology for synthesizing chiral α-substituted guanidinium groups in molecules (Balakrishnan, Zhao, & Zondlo, 2007).
Propiedades
IUPAC Name |
tert-butyl N-(3,4-difluorophenyl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21F2NO4/c1-15(2,3)22-13(20)19(14(21)23-16(4,5)6)10-7-8-11(17)12(18)9-10/h7-9H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAUWBPIKAQYWJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C1=CC(=C(C=C1)F)F)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70682150 | |
| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1255574-65-2 | |
| Record name | Imidodicarbonic acid, 2-(3,4-difluorophenyl)-, 1,3-bis(1,1-dimethylethyl) ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255574-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di-tert-butyl (3,4-difluorophenyl)-2-imidodicarbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70682150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













